

Spectroscopic Characterization of 10H-Phenothiazine 5,5-dioxide: A Technical Guide

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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **10H-Phenothiazine 5,5-dioxide**. Due to the limited availability of published spectral data for the unsubstituted parent compound, this guide also draws upon data from closely related derivatives to provide a predictive analysis of its spectroscopic properties. Detailed experimental protocols for each major analytical technique are provided to assist researchers in obtaining and interpreting their own data.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For **10H-Phenothiazine 5,5-dioxide**, the expected molecular weight is 231.27 g/mol .

Data Presentation:

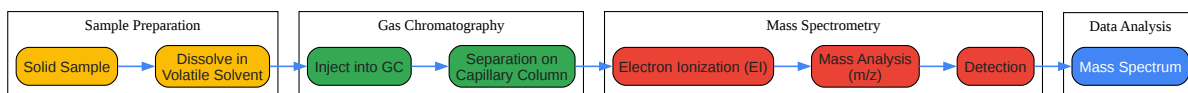
Technique	Parameter	Value (m/z)	Source
GC-MS	Molecular Ion (M+)	231	[PubChem][1]
GC-MS	M+1 Peak	232	[PubChem][1]
GC-MS	Major Fragment	167	[PubChem][1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of phenothiazine derivatives is as follows:

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
- Injection: Inject 1 μ L of the prepared solution into the GC-MS instrument.
- Gas Chromatography:
 - Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
 - Final hold: Hold at the final temperature for 5-10 minutes.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-500.

Mandatory Visualization:



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GC-MS Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **10H-Phenothiazine 5,5-dioxide**, key expected absorptions include those for the N-H bond, aromatic C-H bonds, and the sulfone (SO₂) group.

Data Presentation (Predicted based on related compounds):

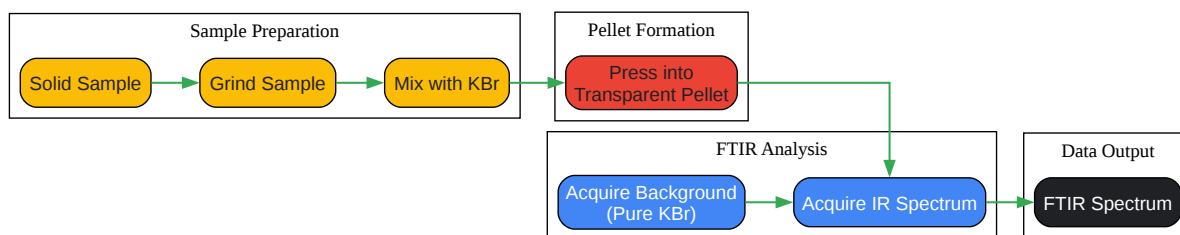
Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3300 - 3400
Aromatic C-H	Stretching	3000 - 3100
C=C	Aromatic Ring Stretching	1570 - 1600 and 1450 - 1500
SO ₂	Asymmetric Stretching	1300 - 1350
SO ₂	Symmetric Stretching	1120 - 1160
C-N	Stretching	1250 - 1350
C-S	Stretching	600 - 800

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

- Sample Preparation:

- Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.
- Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.^[2]
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.^[2]
- Analysis:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.^[3]

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FTIR Experimental Workflow (KBr Pellet)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in a molecule.

Data Presentation (Predicted based on related phenothiazine derivatives):

^1H NMR:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
N-H	8.0 - 9.0	Singlet (broad)
Aromatic H	7.0 - 8.0	Multiplets

^{13}C NMR:

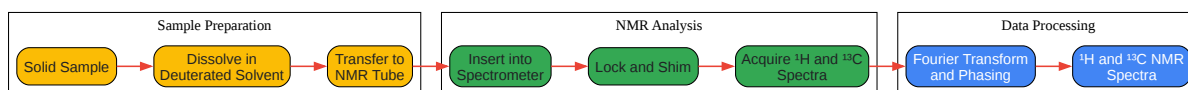
Carbon	Predicted Chemical Shift (δ , ppm)
C-S-C (quaternary)	120 - 130
C-N-C (quaternary)	140 - 150
Aromatic C-H	115 - 135

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3). DMSO- d_6 is often a good choice for phenothiazine derivatives due to their polarity.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - The number of scans will depend on the sample concentration, typically 16 to 64 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope (e.g., 1024 scans or more).

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NMR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Phenothiazine and its derivatives are known to absorb in the UV region.

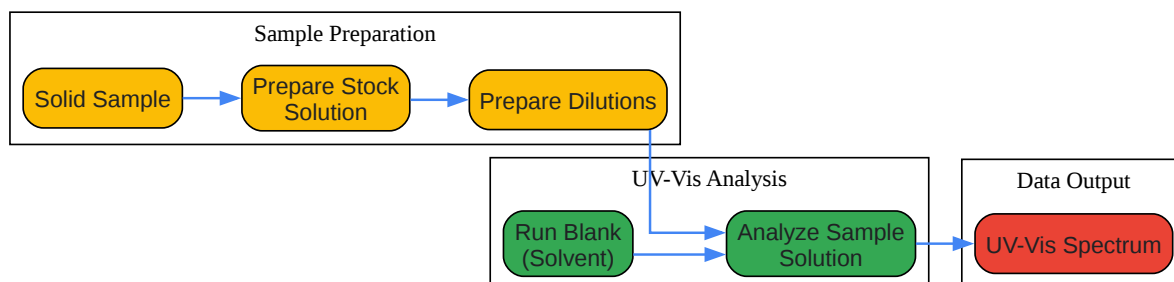
Data Presentation (Predicted based on related phenothiazine derivatives):

Solvent	λ_{max} (nm)	Type of Transition
Methanol or Ethanol	~230 - 260	$\pi \rightarrow \pi$
~300 - 330	$n \rightarrow \pi$	

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10^{-5} to 10^{-4} M.
- Analysis:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Scan the sample over the desired wavelength range (e.g., 200-800 nm).

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UV-Vis Experimental Workflow

Disclaimer: The NMR, IR, and UV-Vis data presented in this guide are predictive and based on the analysis of structurally related phenothiazine derivatives. Experimental verification is necessary to confirm the exact spectroscopic properties of **10H-Phenothiazine 5,5-dioxide**.

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